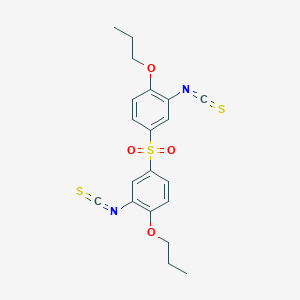
1,1'-Sulfonylbis(3-isothiocyanato-4-propoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Sulfonylbis(3-isothiocyanato-4-propoxybenzene) is a chemical compound known for its unique structure and properties It belongs to the class of isothiocyanates, which are compounds containing the functional group -N=C=S
Méthodes De Préparation
The synthesis of 1,1’-Sulfonylbis(3-isothiocyanato-4-propoxybenzene) typically involves the reaction of amines with phenyl isothiocyanate. This reaction is carried out under mild conditions with dimethylbenzene as the solvent and under nitrogen protection . The yields of the products can be quite high, often exceeding 90%. This method is favored due to its low toxicity, safety, and cost-effectiveness, making it suitable for industrial production .
Analyse Des Réactions Chimiques
1,1’-Sulfonylbis(3-isothiocyanato-4-propoxybenzene) undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include thiophosgene, carbon disulfide, and phenyl chlorothionoformate . The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with primary amines can yield different isothiocyanate derivatives .
Applications De Recherche Scientifique
1,1’-Sulfonylbis(3-isothiocyanato-4-propoxybenzene) has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other complex organic compounds . In biology and medicine, it has been studied for its potential anticancer properties, particularly in targeting aldehyde dehydrogenase (ALDH) positive cancer cells . It has also been explored for its role in decreasing cisplatin tolerance in non-small-cell lung cancer (NSCLC) cells .
Mécanisme D'action
The mechanism of action of 1,1’-Sulfonylbis(3-isothiocyanato-4-propoxybenzene) involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of ALDH, which plays a crucial role in the resistance of cancer cells to chemotherapy . By inhibiting ALDH, this compound can enhance the effectiveness of chemotherapeutic agents like cisplatin . Additionally, it may induce cell cycle arrest and apoptosis in cancer cells through various signaling pathways .
Comparaison Avec Des Composés Similaires
1,1’-Sulfonylbis(3-isothiocyanato-4-propoxybenzene) can be compared with other isothiocyanates such as 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene and 1-(Isothiocyanatomethyl)-4-phenylbenzene . These compounds share similar structural features and biological activities. 1,1’-Sulfonylbis(3-isothiocyanato-4-propoxybenzene) is unique due to its specific sulfonyl and propoxybenzene groups, which may confer distinct chemical reactivity and biological effects .
Propriétés
Numéro CAS |
40939-80-8 |
|---|---|
Formule moléculaire |
C20H20N2O4S3 |
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
2-isothiocyanato-4-(3-isothiocyanato-4-propoxyphenyl)sulfonyl-1-propoxybenzene |
InChI |
InChI=1S/C20H20N2O4S3/c1-3-9-25-19-7-5-15(11-17(19)21-13-27)29(23,24)16-6-8-20(26-10-4-2)18(12-16)22-14-28/h5-8,11-12H,3-4,9-10H2,1-2H3 |
Clé InChI |
ILFWZHUGFUPTRI-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OCCC)N=C=S)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















